molecular formula C10H13N3O3S2 B2471970 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448077-24-4

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2471970
CAS RN: 1448077-24-4
M. Wt: 287.35
InChI Key: SJFFDVHUMRFAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, also known as THI-I, is a chemical compound that has been extensively studied for its potential use in scientific research. THI-I is a sulfonamide derivative that has demonstrated a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, producing mammalian metabolites of biaryl-bis-sulfonamides for structural characterization. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, providing insights into the metabolic pathways of drugs in preclinical species (Zmijewski et al., 2006).

Antibacterial Heterocyclic Compounds

Research into novel heterocyclic compounds containing a sulfonamido moiety has shown potential for antibacterial applications. These compounds have been synthesized and evaluated for their effectiveness against various bacteria, highlighting the potential of sulfonamide-based molecules in developing new antibiotics (Azab et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods for creating heterocyclic sulfonamides, such as N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, have been developed. These methods offer a streamlined approach to generating compounds that could be beneficial in various pharmaceutical and chemical research applications (Rozentsveig et al., 2013).

Anti-Inflammatory and Anticancer Agents

Celecoxib derivatives, including sulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the therapeutic potential of sulfonamide derivatives in treating various conditions (Küçükgüzel et al., 2013).

Antimicrobial and Drug Likeness

Organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, have been synthesized and evaluated for their antimicrobial activities and drug likeness properties. These studies provide insights into the design of novel drugs with enhanced bioactivity and pharmacological profiles (Hassan et al., 2021).

Novel Microbial Degradation Pathways

Research into the microbial degradation of sulfonamide antibiotics has uncovered unique pathways involving ipso-hydroxylation and subsequent fragmentation. This finding has implications for understanding antibiotic resistance and environmental persistence of sulfonamides (Ricken et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects will depend on the compound’s targets, mode of action, and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S2/c1-13-6-10(11-7-13)18(15,16)12-5-8(14)9-3-2-4-17-9/h2-4,6-8,12,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFFDVHUMRFAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.